molecular formula C22H24N2O4S2 B2509522 (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448122-33-5

(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2509522
CAS No.: 1448122-33-5
M. Wt: 444.56
InChI Key: CQEMJIWJPXYYLD-UHFFFAOYSA-N
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Description

(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to the query compound have been synthesized and investigated for their antimicrobial activities. For instance, derivatives of benzothiazoles, which share a structural motif with the query compound, have been prepared and shown to exhibit variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research underscores the potential utility of such compounds in developing new antimicrobial agents.

Encapsulation in Zeolite Y for Catalysis

A study reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, illustrating an application in catalysis. This complex was used as a catalyst for the oxidation of primary alcohols and hydrocarbons, showing high catalytic activity, improved stability, and recycling ability. The encapsulated catalyst demonstrated significant potential in heterogeneous catalysis, highlighting the versatility of thiazole-containing compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).

Synthesis of Arzoxifene

Research into the synthesis of compounds structurally related to the query chemical has led to the development of arzoxifene, a compound synthesized from precursors including a brominated benzothiophene derivative. While the specific application of arzoxifene is not detailed, its synthesis demonstrates the complex chemical reactions and potential pharmaceutical applications of benzothiophene derivatives (Ji Ya-fei, 2011).

Antiproliferative Activity

The synthesis and evaluation of compounds bearing piperidin-1-yl and morpholino groups for antiproliferative activity represent another area of research. These compounds have been characterized and analyzed for their potential in inhibiting the proliferation of cancer cells, indicating the relevance of piperidinyl derivatives in cancer research (Benaka Prasad et al., 2018).

Removal of Organic Sulfides

Studies have also explored the removal of malodorous organic sulfides using molecular oxygen and visible light over metal phthalocyanine. This application is crucial in environmental science, where the efficient oxidation of sulfides to less odorous compounds is desirable. The research highlights the environmental applications of compounds capable of facilitating such reactions (Sun, Xiong, & Xu, 2008).

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-3-21-23-19-9-4-15(14-20(19)29-21)22(25)24-12-10-18(11-13-24)30(26,27)17-7-5-16(28-2)6-8-17/h4-9,14,18H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEMJIWJPXYYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.